molecular formula C8H9ClO3S B2964841 2-(3-Chlorophenyl)sulfonylethanol CAS No. 107737-88-2

2-(3-Chlorophenyl)sulfonylethanol

Cat. No. B2964841
CAS RN: 107737-88-2
M. Wt: 220.67
InChI Key: XEGJFSPAQZDFJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Chlorophenyl)sulfonylethanol can be achieved through several routes. One common method involves the reaction of 3-chlorophenol with an appropriate sulfonylethanol precursor. For instance, the reaction of 3-chlorophenol with ethylene oxide followed by sulfonation yields the desired compound. Detailed synthetic procedures and optimization studies are available in the literature .


Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)sulfonylethanol consists of a chlorophenyl group (3-chlorophenyl) attached to a sulfonylethanol moiety. The chlorine atom is positioned ortho to the hydroxyl group, resulting in a unique arrangement. Single-crystal X-ray diffraction studies provide insights into the precise bond lengths, angles, and spatial arrangement of atoms within the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity involves reactions typical of phenols and alcohols. It can undergo nucleophilic substitution, oxidation, and esterification reactions. For instance, it may react with strong bases to form phenoxide ions or undergo electrophilic aromatic substitution at the chlorophenyl group. Further investigations into its reactivity with various reagents are warranted .

Scientific Research Applications

Environmental Studies

The compound’s reactivity and potential biodegradability make it an interesting subject for environmental studies. Researchers can investigate how it breaks down in the environment, what byproducts are formed, and how it interacts with other environmental contaminants.

Each of these applications leverages the unique chemical structure of 3-Chlorophenylsulfonylethanol , demonstrating its versatility and importance in various fields of scientific research. While the search results provided information about the compound’s availability and safety data , further research from scientific databases and publications would be necessary to explore these applications in greater detail.

properties

IUPAC Name

2-(3-chlorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGJFSPAQZDFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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